ethyl 2-amino-3-(3,4-dimethylphenyl)propanoate
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Overview
Description
ethyl 2-amino-3-(3,4-dimethylphenyl)propanoate is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of an ethyl ester group, an amino group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(3,4-dimethyl-phenyl)-propionate typically involves the reaction of ethyl acetoacetate with 3,4-dimethylbenzaldehyde in the presence of ammonium acetate. The reaction proceeds through a condensation mechanism, followed by cyclization and subsequent esterification to yield the desired product. The reaction conditions often include refluxing the reaction mixture in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of ethyl 2-amino-3-(3,4-dimethyl-phenyl)-propionate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-amino-3-(3,4-dimethylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
ethyl 2-amino-3-(3,4-dimethylphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(3,4-dimethyl-phenyl)-propionate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active amino acid derivative. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
ethyl 2-amino-3-(3,4-dimethylphenyl)propanoate can be compared with other similar compounds such as:
Ethyl 2-amino-3-phenyl-propionate: Lacks the dimethyl substitution on the phenyl ring, which may affect its reactivity and biological activity.
Ethyl 2-amino-3-(4-methyl-phenyl)-propionate: Contains a single methyl group on the phenyl ring, leading to different steric and electronic properties.
Ethyl 2-amino-3-(3,4-dichloro-phenyl)-propionate:
The uniqueness of ethyl 2-amino-3-(3,4-dimethyl-phenyl)-propionate lies in its specific substitution pattern, which can influence its reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl 2-amino-3-(3,4-dimethylphenyl)propanoate |
InChI |
InChI=1S/C13H19NO2/c1-4-16-13(15)12(14)8-11-6-5-9(2)10(3)7-11/h5-7,12H,4,8,14H2,1-3H3 |
InChI Key |
MPFDVMAYWDDBPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)C)C)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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